molecular formula C7H3ClF4O B1402178 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene CAS No. 1404194-44-0

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene

Cat. No.: B1402178
CAS No.: 1404194-44-0
M. Wt: 214.54 g/mol
InChI Key: ZHWSHVURZPFLGM-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is a fluorinated aromatic compound with the molecular formula C7H4ClF3O. This compound is characterized by the presence of both chloro and difluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. This process yields chlorodifluoromethoxybenzene, which is then subjected to nitration using a mixed acid to produce 4-[Chloro(difluoro)methoxy]nitrobenzene. Finally, hydrogenation reduction of the nitro compound results in the desired this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination and nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of hydrogen fluoride and mixed acids requires stringent safety measures due to their corrosive nature .

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved often include inhibition of enzyme activity or disruption of receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is unique due to its specific combination of chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .

Biological Activity

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of halogen atoms, particularly chlorine and fluorine, significantly influences its chemical properties, making it a candidate for various applications in medicinal chemistry and agrochemicals. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound can be represented as C7H3ClF2O. The structure features a benzene ring substituted with a chloro group and two difluoromethoxy groups. This unique arrangement enhances the compound's lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The fluorine atoms increase the compound's binding affinity to various enzymes and receptors, potentially modulating several biological pathways. The mechanisms may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors.
  • Cellular Interaction : The compound can influence cellular processes through direct interaction with cellular components.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study focusing on the anticancer properties of fluorinated compounds highlighted that this compound derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF-720

Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Comparative Analysis with Related Compounds

When compared to similar compounds like 1-[Chloro(difluoro)methoxy]-2,4-difluorobenzene, this compound exhibits unique reactivity profiles due to its specific substitution pattern. This structural uniqueness contributes to its distinct biological activity.

CompoundAnticancer ActivityAntimicrobial Activity
4-[Chloro(difluoro)methoxy]-1,2-difluorobenzeneHighModerate
1-[Chloro(difluoro)methoxy]-2,4-difluorobenzeneModerateHigh

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-4-1-2-5(9)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWSHVURZPFLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 2
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 3
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 4
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 5
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 6
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene

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